molecular formula C15H20N2O B15187040 4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one CAS No. 258849-84-2

4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Cat. No.: B15187040
CAS No.: 258849-84-2
M. Wt: 244.33 g/mol
InChI Key: NFIVNLCCTFCAMV-UHFFFAOYSA-N
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Description

4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminobenzophenones with cyclobutylmethyl halides in the presence of a base, followed by cyclization to form the benzodiazepine ring . The reaction is often carried out under reflux conditions with solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry techniques, which offer advantages in terms of efficiency, scalability, and safety. Continuous flow synthesis involves the use of microreactors to carry out reactions in a controlled manner, allowing for precise control over reaction parameters and improved yields .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazepine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted benzodiazepines with different functional groups .

Scientific Research Applications

4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects. The compound may also interact with other pathways and receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Oxazepam: A benzodiazepine with anxiolytic and sedative properties.

Uniqueness

4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific cyclobutylmethyl and methyl substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural features can influence the compound’s binding affinity, selectivity, and overall efficacy .

Properties

CAS No.

258849-84-2

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

4-(cyclobutylmethyl)-3-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H20N2O/c1-11-15(18)16-14-8-3-2-7-13(14)10-17(11)9-12-5-4-6-12/h2-3,7-8,11-12H,4-6,9-10H2,1H3,(H,16,18)

InChI Key

NFIVNLCCTFCAMV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2CN1CC3CCC3

Origin of Product

United States

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